![molecular formula C₁₂H₁₉N₃O₅ B1140014 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole CAS No. 13964-23-3](/img/structure/B1140014.png)

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

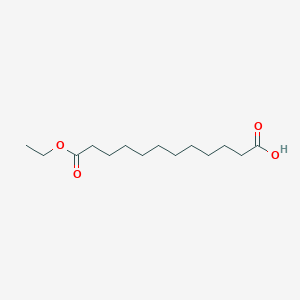

The compound of interest belongs to a class of organic compounds known for their complex structures and potential in various chemical reactions. Such compounds often involve azido groups, dioxolane units, and tetrahydrofuro dioxole moieties, which can play significant roles in synthetic chemistry due to their reactivity and structural properties.

Synthesis Analysis

Synthesis of complex organic molecules like the one mentioned typically involves multistep reactions, starting from simpler precursors. For instance, derivatives of α,α,α′,α′-Tetraaryl-2,2-dimethyl-1,3-dioxolan-4,5-dimethanols can be converted into various functional groups through reactions with phosphites, phosphonites, and azides, showcasing the versatility of dioxolane derivatives in synthesis (Seebach et al., 1993).

Scientific Research Applications

-

Synthesis of Schiff Bases

- Field : Organic Chemistry

- Application Summary : Azido compounds are used in the synthesis of Schiff bases, which are versatile organic synthetic intermediates .

- Method of Application : The novel Schiff bases are prepared by reacting 6-azido-5-formyl-2-pyridone with a series of aromatic amines .

- Results : The reaction of 6-azidopyridone with aromatic amines at different temperatures synthesizes some novel Schiff bases with expected significant biological activity .

-

Reactivity Studies

- Field : Organic Chemistry

- Application Summary : The reactivity of azido compounds is studied in relation to the β-substituent with respect to the azido group .

- Method of Application : The acyclic derivative of methyl (2E,4S,5S)-6-azido-5-hydroxy-2-methyl-4-(pent-3-yloxy) hex-2-enoate undergoes unusual decomposition at 20°C .

- Results : The decomposition results in the formation of exo-methylidenepyrrolidine .

-

Synthesis of Various Heterocycles

- Field : Organic Chemistry

- Application Summary : Organic azides are used in the synthesis of various heterocyclic systems .

- Method of Application : Organic azides undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

- Results : The review article provides a report on the developed methods describing the synthesis of various heterocycles from organic azides .

-

Preparation of Azides from Primary Amines

- Field : Organic Chemistry

- Application Summary : Azido compounds are used as efficient diazo transfer reagents for the preparation of azides from primary amines .

- Method of Application : An alternative to tosyl azide with an easier-to-separate water soluble by-product .

- Results : This method provides a more efficient and cleaner way to prepare azides from primary amines .

-

Synthesis of α-Diazo Ketones

- Field : Organic Chemistry

- Application Summary : Azido compounds are used in the synthesis of α-diazo ketones .

- Method of Application : 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) is used as a diazo-transfer reagent. Diazo-transfer reactions based on ADT give diazo compounds in excellent yields within several minutes at room temperature .

- Results : ADT is very stable upon >1 year storage under air at room temperature .

-

Azidation of Alcohols

- Field : Organic Chemistry

- Application Summary : Azide transfer of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) to alcohols proceeds to give the corresponding azides under mild reaction conditions .

- Method of Application : The organic azides were easily isolated because the byproducts are highly soluble in water .

- Results : This method provides a more efficient and cleaner way to prepare azides from alcohols .

-

Preparation of Organic Azides from Primary Amines

- Field : Organic Chemistry

- Application Summary : Organic azides were prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline .

- Method of Application : The choice of base was important in the diazo-transfer reaction. In general, 4-(N,N-dimethyl)aminopyridine (DMAP) was efficient, but a stronger base such as alkylamine or DBU was more appropriate for the reaction of nucleophilic primary amines .

- Results : This method provides a more efficient and cleaner way to prepare azides from primary amines .

properties

IUPAC Name |

6-azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5/c1-11(2)16-5-6(18-11)8-7(14-15-13)9-10(17-8)20-12(3,4)19-9/h6-10H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVCUNUCGITLER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |

CAS RN |

13964-23-3 |

Source

|

| Record name | 13964-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)